molecular formula C10H10O4 B6176803 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid CAS No. 106296-52-0

2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid

Cat. No.: B6176803
CAS No.: 106296-52-0
M. Wt: 194.18 g/mol
InChI Key: CXXHFJXTCNZPQW-UHFFFAOYSA-N
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Description

Overview of the 1,3-Benzodioxole (B145889) Chemical Class and its Structural Features

The foundational structure of the target molecule belongs to the 1,3-benzodioxole chemical class. Also known as methylenedioxybenzene, this heterocyclic compound consists of a benzene (B151609) ring fused to a five-membered dioxole ring. chemicalbook.comwikipedia.org The molecular formula for the parent compound, 1,3-benzodioxole, is C₇H₆O₂. chemicalbook.com This fusion results in a high degree of aromaticity, which significantly enhances the molecule's stability. chemicalbook.comguidechem.com

The defining feature of the 1,3-benzodioxole system is the dioxole ring, which contains two oxygen atoms attached to a methylene (B1212753) bridge, bonded to adjacent carbons on the benzene ring. chemicalbook.comnih.gov These oxygen atoms increase the electron density of the aromatic ring, influencing its reactivity in substitution reactions and making it an important scaffold in organic synthesis. chemicalbook.comguidechem.com The versatile structure of 1,3-benzodioxole allows for the formation of a wide variety of derivatives, which are utilized in the synthesis of pharmaceuticals, agrochemicals, and other complex molecules. wikipedia.orgguidechem.com Many compounds containing the methylenedioxyphenyl group are found in pesticides and pharmaceuticals due to their bioactive properties. wikipedia.org

Properties of 1,3-Benzodioxole
PropertyValue
Chemical FormulaC₇H₆O₂
Molar Mass122.123 g·mol⁻¹
AppearanceColorless liquid
Density1.064 g/cm³
Boiling Point172–173 °C

Importance of the 2,2-Dimethyl Substitution in the Dioxane Ring System

In 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid, the methylene bridge of the parent benzodioxole is replaced by an isopropylidene group (a carbon atom bonded to two methyl groups). This specific 2,2-dimethyl substitution is critical as it forms a cyclic ketal, which is significantly more stable than the corresponding acetal (B89532) formed from formaldehyde. This structure is effectively a protected form of a catechol (a 1,2-dihydroxybenzene).

The presence of the gem-dimethyl group imparts considerable conformational rigidity to the dioxane ring. This structural constraint can be a valuable tool in stereoselective synthesis, as it can influence the stereochemical outcome of reactions at adjacent positions. This principle is seen in related compounds like 2,2-dimethyl-1,3-dioxane-4,6-dione (B1676176) (Meldrum's acid), where the rigid cyclic structure contributes to its unique acidity and reactivity. chemicalbook.com The stability of this isopropylidene protecting group allows for a wide range of chemical transformations to be performed on other parts of the molecule without affecting the diol.

Positioning of the Carboxylic Acid Moiety and its Synthetic Utility

The carboxylic acid (-COOH) group at the 4-position of the benzodioxole ring is a key functional handle that offers extensive synthetic utility. Its presence on the aromatic ring opens up a vast array of potential chemical modifications, allowing the molecule to serve as a versatile intermediate in the synthesis of more complex structures.

The carboxylic acid moiety can readily undergo a variety of classical transformations:

Esterification: Reaction with alcohols to form esters, which can be useful for modifying solubility or as protecting groups.

Amidation: Reaction with amines to form amides, a common linkage in biologically active molecules.

Reduction: Conversion to a primary alcohol (hydroxymethyl group), which can then be used in further synthetic steps.

Conversion to Acyl Halides: Transformation into a more reactive acyl chloride or bromide, facilitating reactions like Friedel-Crafts acylation.

Decarboxylation: Removal of the -COOH group under certain conditions to yield the corresponding unsubstituted benzodioxole derivative.

This functional group is therefore central to the molecule's role as a building block, providing a reliable point of attachment and modification for constructing larger, multi-functional compounds. The design of novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives has been explored for potential therapeutic applications, highlighting the importance of the carboxylic acid group in derivatization. nih.gov

Historical Context and Evolution of Research on 1,3-Dioxaindane Systems

Research into systems related to 1,3-dioxaindane has a history rooted in the study of natural products and the development of synthetic methodologies. Early interest in the broader class of methylenedioxyphenyl compounds was sparked by the observation that sesame oil could enhance the activity of the insecticide pyrethrum. chemicalbook.com This led to the use of 1,3-benzodioxole derivatives as insecticide synergists.

A related and well-studied compound is 2,2-dimethyl-1,3-dioxane-4,6-dione, known as Meldrum's acid, which was first synthesized in 1908. chemicalbook.com Despite its discovery, its correct cyclic structure was not correctly identified for another 40 years. chemicalbook.com Since the 1980s, Meldrum's acid has become a pivotal reagent in multicomponent reactions for the synthesis of complex heterocycles, valued for its high acidity and versatility. chemicalbook.comchemicalbook.com

The evolution of research on these and related 1,3-dioxane (B1201747) and dioxole systems has progressed from initial synthesis and structural elucidation to a deep exploration of their synthetic applications. Modern research often focuses on leveraging the unique electronic properties and conformational rigidity of these scaffolds to create complex molecules for medicinal chemistry, natural product synthesis, and materials science. chemicalbook.com The development of synthetic methods utilizing these structures continues to be an active area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

106296-52-0

Molecular Formula

C10H10O4

Molecular Weight

194.18 g/mol

IUPAC Name

2,2-dimethyl-1,3-benzodioxole-4-carboxylic acid

InChI

InChI=1S/C10H10O4/c1-10(2)13-7-5-3-4-6(9(11)12)8(7)14-10/h3-5H,1-2H3,(H,11,12)

InChI Key

CXXHFJXTCNZPQW-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2=CC=CC(=C2O1)C(=O)O)C

Purity

95

Origin of Product

United States

Chemical Reactivity and Transformation Mechanisms of 2,2 Dimethyl 1,3 Dioxaindane 4 Carboxylic Acid

Electrophilic Aromatic Substitution Reactions on the 1,3-Dioxaindane System

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.com The regiochemical outcome of such reactions on a substituted benzene (B151609) ring is governed by the electronic properties of the existing substituents. libretexts.org

In the case of 2,2-dimethyl-1,3-benzodioxole-4-carboxylic acid, the aromatic ring is influenced by two competing directing groups:

The 2,2-dimethyl-1,3-benzodioxole (B81077) group: The two oxygen atoms attached to the ring act as powerful activating groups due to the lone pair resonance effect. They are strongly ortho, para-directing. With position 4 already substituted, this group directs incoming electrophiles to positions 5 (para) and 7 (ortho).

The carboxylic acid group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing inductive and resonance effects. It directs incoming electrophiles to position 6.

Typically, the potent activating and directing effect of the dioxole group dominates over the deactivating, meta-directing effect of the carboxylic acid. Therefore, electrophilic substitution is expected to occur predominantly at the 5- and 7-positions of the benzodioxole ring.

Nitration is a canonical electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

For 2,2-dimethyl-1,3-benzodioxole-4-carboxylic acid, the nitronium ion will preferentially attack the electron-rich positions of the aromatic ring. Based on the directing effects discussed, the primary products expected are the 5-nitro and 7-nitro derivatives. While specific studies on this exact molecule are not prevalent, the nitration of related compounds like 1,3-benzodioxole-5-carboxylic acid (piperonylic acid) is known to yield the 6-nitro derivative, demonstrating that nitration readily occurs on this activated ring system. nih.govepa.gov This supports the prediction that the activating dioxole group will control the regioselectivity.

Table 1: Predicted Products of Nitration
ReactantReagentsPredicted Major ProductsPosition of Substitution
2,2-Dimethyl-1,3-benzodioxole-4-carboxylic acidHNO₃, H₂SO₄2,2-Dimethyl-5-nitro-1,3-benzodioxole-4-carboxylic acidPosition 5 (para to dioxole)
2,2-Dimethyl-1,3-benzodioxole-4-carboxylic acidHNO₃, H₂SO₄2,2-Dimethyl-7-nitro-1,3-benzodioxole-4-carboxylic acidPosition 7 (ortho to dioxole)

Beyond nitration, the 2,2-dimethyl-1,3-benzodioxole ring system is amenable to other classical electrophilic aromatic substitution reactions, including halogenation and Friedel-Crafts reactions. The regioselectivity for these transformations is also expected to be governed by the directing influence of the dioxole moiety.

Halogenation: The introduction of a halogen (Cl, Br, I) onto the aromatic ring is typically achieved using the elemental halogen in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlBr₃). These reactions are expected to yield a mixture of the 5-halo and 7-halo derivatives.

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) to the ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. It is a reliable method for forming carbon-carbon bonds and results in the formation of aryl ketones. libretexts.org Acylation at the 5- and 7-positions is anticipated. The resulting acyl group is deactivating, which prevents further acylation reactions.

Friedel-Crafts Alkylation: This reaction introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. libretexts.org Similar to other EAS reactions, alkylation is expected at the 5- and 7-positions. However, this reaction is often complicated by issues such as carbocation rearrangements and polysubstitution, as the newly added alkyl group is itself activating.

Table 2: Overview of Other Potential Electrophilic Aromatic Substitutions
Reaction TypeTypical ReagentsPredicted Major Products (Position of Substitution)
BrominationBr₂, FeBr₃5-Bromo and 7-Bromo derivatives
Friedel-Crafts AcylationRCOCl, AlCl₃5-Acyl and 7-Acyl derivatives
Friedel-Crafts AlkylationRCl, AlCl₃5-Alkyl and 7-Alkyl derivatives

Carboxylic Acid Functional Group Interconversions

The carboxylic acid group is one of the most versatile functional groups in organic chemistry, serving as a precursor to a wide array of other functionalities.

Esterification is the process of converting a carboxylic acid into an ester. This transformation is fundamental in organic synthesis.

Fischer Esterification: The most common method is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com The reaction is an equilibrium process, and often an excess of the alcohol is used to drive the reaction toward the ester product. masterorganicchemistry.com The mechanism involves protonation of the carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol. masterorganicchemistry.com

DCC Coupling: For substrates that are sensitive to strong acids, milder methods are available. One such method involves the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method proceeds at room temperature under nonacidic conditions. orgsyn.org

Activation via Acyl Chloride: The carboxylic acid can first be converted to a more reactive acyl chloride, which then readily reacts with an alcohol to form the ester.

Table 3: Common Esterification Methods
MethodReagentsGeneral Conditions
Fischer EsterificationAlcohol (R'-OH), H₂SO₄ (catalyst)Heating under reflux
DCC/DMAP CouplingAlcohol (R'-OH), DCC, DMAP (catalyst)Aprotic solvent (e.g., CH₂Cl₂), room temperature
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. Alcohol (R'-OH), PyridineStepwise reaction, often at low to room temperature

The formation of an amide bond from a carboxylic acid and an amine is a cornerstone reaction in medicinal and materials chemistry. mdpi.com

Direct condensation of a carboxylic acid and an amine requires high temperatures (typically >100 °C) to drive off the water formed during the reaction. This is often impractical for complex molecules. Therefore, laboratory syntheses typically employ one of two strategies:

Use of Coupling Reagents: A wide variety of coupling reagents have been developed to facilitate amide bond formation under mild conditions. mdpi.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by converting the hydroxyl group into a good leaving group, which is then susceptible to nucleophilic attack by the amine. bath.ac.ukyoutube.com

Conversion to a Reactive Intermediate: The carboxylic acid is first converted to a more reactive acyl derivative, such as an acyl chloride or an activated ester. This intermediate then reacts readily with an amine to form the amide. youtube.com For example, reaction with thionyl chloride yields the acyl chloride, which reacts exothermically with a primary or secondary amine to provide the corresponding amide.

Table 4: Methods for Amide Bond Formation
MethodReagentsDescription
Direct Thermal CondensationAmine (R₂NH)Requires high temperatures to remove water.
DCC CouplingAmine (R₂NH), DCCForms an activated O-acylisourea intermediate. Mild conditions.
Via Acyl Chloride1. SOCl₂ 2. Amine (R₂NH)Two-step process involving a highly reactive intermediate.

Acyl chlorides are highly useful reactive intermediates derived from carboxylic acids. They serve as precursors for the synthesis of esters, amides, and anhydrides. The most common reagents for this transformation are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).

The reaction with thionyl chloride is particularly convenient. The mechanism involves the attack of the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂, followed by the expulsion of a chloride ion. This forms a reactive acyl chlorosulfite intermediate. The chloride ion then acts as a nucleophile, attacking the carbonyl carbon and displacing the chlorosulfite group. This group subsequently decomposes into sulfur dioxide (SO₂) and another chloride ion, both of which are gaseous byproducts, simplifying product isolation. A similar process occurs with oxalyl chloride, which is sometimes preferred for its milder conditions. nih.gov

Table 5: Reagents for Conversion to Acyl Chlorides
ReagentFormulaByproductsKey Features
Thionyl ChlorideSOCl₂SO₂(g), HCl(g)Common and effective; gaseous byproducts simplify workup.
Oxalyl Chloride(COCl)₂CO(g), CO₂(g), HCl(g)Milder conditions, useful for sensitive substrates. nih.gov
Phosphorus PentachloridePCl₅POCl₃, HCl(g)Strong reagent; liquid byproduct (POCl₃) requires separation.

Nucleophilic Reactions at the 1,3-Dioxaindane Skeleton

The 1,3-dioxaindane skeleton of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid presents several sites susceptible to nucleophilic attack. The primary locations for such reactions are the electrophilic carbon atoms within the 1,3-dioxane (B1201747) ring.

The acetal (B89532) carbon (C2), bearing two methyl groups, is a key site for nucleophilic reactions. In general, acetals are stable under neutral or basic conditions but can be susceptible to attack under acidic conditions. thieme-connect.de The presence of the fused aromatic ring in the indane structure may influence the electron density and steric accessibility of this position.

Plausible Nucleophilic Reactions:

Hydrolysis: Under acidic conditions, the 1,3-dioxane ring is expected to undergo hydrolysis. This reaction would involve protonation of one of the oxygen atoms, followed by nucleophilic attack of water. The ultimate products would be the corresponding diol (a derivative of indane-1,2-diol) and acetone (B3395972). The rate of this reaction would be dependent on the pH and temperature.

Reaction with other Nucleophiles: Stronger nucleophiles, in the presence of a Lewis acid catalyst, could potentially react at the C2 position. For instance, reaction with organometallic reagents might be possible, though likely requiring forcing conditions due to the stability of the six-membered dioxane ring.

It is important to note that the carboxylic acid group at the 4-position of the indane ring is unlikely to directly participate in nucleophilic reactions at the distant 1,3-dioxane skeleton under most conditions. However, its electron-withdrawing nature could have a modest electronic effect on the aromatic ring, which in turn could subtly influence the stability and reactivity of the fused dioxane ring.

Ring-Opening and Ring-Closing Reaction Pathways

The stability of the 1,3-dioxane ring, being a six-membered ring, is generally high compared to smaller ring systems like oxetanes. thieme-connect.de However, specific reaction pathways can lead to its opening.

Ring-Opening Reactions:

Acid-Catalyzed Ring Opening: As mentioned, acidic conditions are the most common way to induce the ring-opening of 1,3-dioxanes. thieme-connect.de The mechanism involves the formation of a resonance-stabilized oxocarbenium ion intermediate after the departure of one of the oxygen atoms as a hydroxyl group. This intermediate is then trapped by a nucleophile. In the case of hydrolysis, the nucleophile is water. The regioselectivity of the ring opening in unsymmetrical 1,3-dioxanes can be influenced by steric and electronic factors. For the title compound, cleavage would lead to the formation of an indane derivative with hydroxyl and ether functionalities.

Reductive Cleavage: Certain reducing agents, often in the presence of a Lewis acid, can effect the reductive cleavage of acetals and ketals. For example, reagents like diisobutylaluminium hydride (DIBAL-H) or lithium aluminum hydride (LiAlH₄) in combination with a Lewis acid can open the dioxane ring to afford a mono-protected diol. The regioselectivity of such reactions on the 1,3-dioxaindane system would be an important consideration.

A review of regioselective ring-opening of 1,3-dioxane-type acetals in carbohydrate chemistry highlights various reagents and conditions that can be employed for such transformations, although direct application to the dioxaindane system has not been reported. researchgate.net

Ring-Closing Reactions:

Ring-closing reactions to form the this compound would typically involve the reaction of a suitable indane derivative containing a 1,2-diol functionality with acetone or a related acetone equivalent, such as 2,2-dimethoxypropane (B42991), under acidic catalysis. This is a standard method for the formation of 1,3-dioxane rings, which serve as protecting groups for 1,2- and 1,3-diols. wikipedia.org The efficiency of such a cyclization would depend on the stereochemistry of the diol on the indane ring.

The table below summarizes the potential reactions based on the functional groups present in the molecule.

Reaction TypeReagents and ConditionsPotential ProductsNotes
Nucleophilic Reaction
Acid-Catalyzed HydrolysisH₃O⁺, heatIndane-1,2-diol derivative, AcetoneA common reaction for acetal deprotection.
Ring-Opening Reaction
Reductive CleavageDIBAL-H or LiAlH₄ / Lewis AcidMono-alkoxy alcohol derivative of indaneRegioselectivity would need to be determined.
Ring-Closing Reaction
Acetal FormationIndane-1,2-diol derivative, Acetone, Acid catalyst2,2-dimethyl-1,3-dioxaindane derivativeStandard method for diol protection.

It must be reiterated that the information presented here is based on the established reactivity of similar functional groups and not on experimental data for this compound itself. The fused bicyclic nature of the indane skeleton could introduce significant steric and electronic effects that might alter these expected reaction pathways.

Derivatization and Analog Development of 2,2 Dimethyl 1,3 Dioxaindane 4 Carboxylic Acid

Synthesis of Substituted 2,2-Dimethyl-1,3-Benzodioxole (B81077) Carboxylic Acid Derivatives

The synthesis of the core 2,2-dimethyl-1,3-benzodioxole structure is typically achieved through the acid-catalyzed condensation of catechol (pyrocatechol) with acetone (B3395972). prepchem.comchemicalbook.com Hydrogen chloride gas can be introduced into a solution of pyrocatechol (B87986) in acetone, and after workup, the desired 2,2-dimethyl-1,3-benzodioxole is obtained. prepchem.com Once the core is formed, further derivatization can be undertaken to introduce the carboxylic acid moiety and other substituents.

A common strategy for creating carboxylic acid derivatives involves the modification of a precursor molecule. For instance, benzodioxole acetic acid derivatives can be synthesized from a corresponding phenylacetic acid precursor. The general route may involve the esterification of the starting acid, followed by reactions on the aromatic ring or side chain, and concluding with the hydrolysis of the ester to yield the final carboxylic acid derivative. nih.gov

An example of this approach is the synthesis of Benzodioxole aryl acetate (B1210297) and acetic acid derivatives. The process starts with the esterification of 3,4-(methylenedioxy) phenylacetic acid to generate methyl 3,4-(methylenedioxy) phenylacetate. nih.gov This ester can then undergo further reactions before a final hydrolysis step, often using a base like sodium hydroxide, to yield the desired carboxylic acid derivatives. nih.gov

The table below details examples of synthesized benzodioxole acetic acid derivatives, showcasing the types of modifications and characterization data.

Compound IDSynthetic PrecursorReactionKey Characterization Data
4a-4f Ester compounds 3a-3fHydrolysis using NaOH¹H-NMR shows a singlet peak for -COOH around 12 ppm and a singlet for O-CH₂-O around 6.13 ppm. ¹³C-NMR shows carbonyl carbon signals around 195 and 171 ppm. nih.gov
Compound 2 (6-bromobenzo[d] nih.govnih.govdioxol-5-yl)methanol (1)Appel conditions (CBr₄/PPh₃, DCM)Yield: 91%. worldresearchersassociations.com
Compound 3 5-bromo-6-(bromomethyl)benzo[d] nih.govnih.govdioxole (2)Nucleophilic substitution with NaN₃Yield: 88%. worldresearchersassociations.com

Creation of Chiral Analogs Bearing the 1,3-Benzodioxole (B145889) Moiety

The development of chiral analogs is crucial for exploring stereospecific interactions in biological systems. Several strategies have been developed for the asymmetric synthesis of molecules containing the 1,3-benzodioxole or related 1,3-dioxole (B15492876) moieties.

One powerful method is the Rh(II)-catalyzed asymmetric three-component reaction. This approach allows for the efficient construction of chiral 1,3-dioxoles from readily available substrates with high yields and excellent enantioselectivity. The stereochemistry of the final product is predominantly controlled by the chiral carboxylate ligands on the rhodium catalyst. nih.gov This method has been successfully applied to install chiral 1,3-dioxole motifs into molecules related to natural products and drugs. nih.gov

Another approach involves the Fischer indolization reaction to create complex, fused polycyclic structures with inherent chirality, such as 1'H-spiro[1,3-benzodioxole-2,12'-[6',10']methanocyclooct[b]indole]. The resulting enantiomers can then be separated using chiral high-performance liquid chromatography (HPLC). The absolute configuration of such complex molecules is often unequivocally determined through enantiospecific synthesis from an enantiomerically enriched starting material. nih.gov

These methods highlight the potential for creating a diverse range of chiral analogs based on the 1,3-benzodioxole scaffold, enabling detailed investigation into the role of stereochemistry in molecular recognition and function.

Structure-Reactivity Relationship Studies of Novel Derivatives

Structure-reactivity and structure-activity relationship (SAR) studies are essential for optimizing the properties of lead compounds. For derivatives of carboxylic acids, reactivity is governed by the nature of the group attached to the acyl moiety (RCO-). msu.edu The electrophilicity of the carbonyl carbon is a key determinant of reactivity towards nucleophiles. ucalgary.ca This electrophilicity is modulated by two main factors:

Inductive Effects : Electron-withdrawing groups attached to the acyl group increase the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more reactive. ucalgary.ca

Resonance Effects : Heteroatoms adjacent to the carbonyl carbon can donate a lone pair of electrons, which delocalizes the positive charge and reduces the electrophilicity of the carbonyl carbon. This resonance stabilization decreases the reactivity of the derivative. ucalgary.calibretexts.org

For substituted 1,3-benzodioxole derivatives, SAR studies have provided valuable insights into the structural requirements for specific biological activities. In a study of benzodioxole derivatives as cyclooxygenase (COX) inhibitors, the position of halogen substituents on an aromatic ring was found to be critical. Ortho-halogenated compounds consistently demonstrated greater inhibitory activity compared to their meta-halogenated counterparts. nih.gov This effect is attributed to the ortho-substituent forcing the second aromatic ring to be non-coplanar with the first, a conformation that is considered ideal for COX inhibition. nih.gov

The table below summarizes the SAR findings for certain halogenated benzodioxole derivatives against COX enzymes.

CompoundHalogen PositionCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)
3b ortho1.1201.300
3d meta27.06037.450
4b ortho--
4d meta--

Data adapted from a study on novel benzodioxole derivatives as COX inhibitors. nih.gov

These studies underscore the importance of systematic structural modification and subsequent evaluation to understand how specific structural features influence the reactivity and biological profile of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid derivatives.

Design and Synthesis of Prodrugs and Probes (excluding clinical data)

The modification of a parent drug into a prodrug is a widely used strategy to improve its physicochemical or pharmacokinetic properties. ijpcbs.com For carboxylic acid-containing molecules, a common approach is the formation of ester prodrugs. Masking the charged carboxylic acid group with an ester can enhance lipophilicity, which may improve membrane permeability. ijpcbs.com These ester linkages are designed to be cleaved in vivo by ubiquitous esterase enzymes, releasing the active carboxylic acid drug. ijpcbs.comgoogleapis.com

The synthesis of ester prodrugs is often straightforward. For example, amino acid ester prodrugs can be synthesized by reacting a bromomethyl derivative of the parent molecule with an N-Boc protected amino acid in the presence of a base like triethylamine, followed by deprotection. nih.gov Alternatively, carboxylic ester prodrugs can be prepared by reacting the parent molecule's hydroxyl group with reagents like oxalyl chloride or succinic anhydride (B1165640). nih.gov

Chemical probes are indispensable tools for studying biological processes. Their design involves incorporating a reporter moiety or a reactive group onto the core scaffold of interest. The synthesis of such probes often requires multi-step procedures. For instance, the creation of a photoaffinity probe might involve synthesizing a diazide-containing moiety, which can be photochemically activated to form covalent bonds with target proteins. nih.gov The synthesis of such a probe could begin with a starting material like dimethyl 5-aminoisophthalate, which is converted to an amino-diol and subsequently to a diazide using reagents like t-Bu-ONO and TMS-N₃. nih.gov This functionalized moiety can then be linked to the scaffold of interest through reactions like amide coupling or alkylation. nih.gov

The design of probes also considers how the modifications will affect the molecule's interaction with its biological target. Docking studies are often employed to ensure that lipophilic portions of the probe, necessary for its function, can be accommodated within the target's binding site without disrupting the key interactions of the parent molecule. nih.gov

Advanced Structural Characterization of 2,2 Dimethyl 1,3 Dioxaindane 4 Carboxylic Acid and Its Derivatives

X-ray Crystallographic Analysis of 1,3-Benzodioxole (B145889) Derivatives

X-ray crystallography stands as a definitive method for determining the precise solid-state arrangement of atoms within a crystalline lattice. For 1,3-benzodioxole derivatives, this technique unveils the molecule's conformation, bond lengths, bond angles, and the complex network of non-covalent interactions that dictate the crystal packing.

Elucidation of Solid-State Molecular Conformations

The conformation of the fused ring system in 1,3-benzodioxole derivatives is a key structural feature. The five-membered 1,3-dioxole (B15492876) ring, in particular, exhibits conformational flexibility. In the crystal structure of 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole, the dioxole ring adopts a flattened envelope conformation, with the methylene (B1212753) carbon atom serving as the flap. chemical-suppliers.eu Puckering parameters can quantitatively describe this deviation from planarity. chemical-suppliers.eu Similarly, in certain 1-[(1,3-benzodioxol-5-yl)methyl]-4-(halobenzoyl)piperazines, the five-membered rings are slightly folded across the O···O line, also resulting in an envelope conformation. nih.gov

However, the dioxole ring is not always puckered. In one of the two independent molecules of 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole found in its asymmetric unit, the 1,3-dioxole ring is almost planar. nih.gov This highlights that even within the same crystal, different conformations can coexist. The benzodioxole ring system as a whole is often essentially planar, as seen in 1-(1,3-benzodioxol-5-yl)pentan-1-one, where the dihedral angle between the benzene (B151609) and dioxole rings is a mere 0.56 (3)°. chemicalbook.com

Table 1: Crystallographic and Conformational Data for Select 1,3-Benzodioxole Derivatives
Compound NameCrystal SystemSpace GroupKey Conformational FeatureReference
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazoleOrthorhombicPca2₁Flattened envelope conformation of the dioxole ring chemical-suppliers.eu
1-(1,3-Benzodioxol-5-yl)pentan-1-oneMonoclinicP2₁/cEssentially planar benzodioxole system chemicalbook.com
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxoleMonoclinicP2₁/cCoexistence of envelope and nearly planar dioxole ring conformations nih.gov
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazineMonoclinicP2₁/nEnvelope conformation of the five-membered ring nih.gov

Intermolecular Interactions and Hydrogen Bonding Networks

The supramolecular assembly of 1,3-benzodioxole derivatives in the solid state is governed by a variety of intermolecular forces. These non-covalent interactions, including hydrogen bonds and π-stacking, are crucial for the stabilization of the crystal structure. core.ac.uknih.gov

Weak intermolecular C—H⋯O hydrogen bonds are commonly observed, linking molecules into chains. chemicalbook.com In the crystal structure of 1-(1,3-benzodioxol-5-yl)pentan-1-one, these interactions organize the molecules into chains along the c-axis. chemicalbook.com More complex three-dimensional frameworks can arise from a combination of interactions. For instance, 1-[(1,3-benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazine features a network built from both C—H⋯O and C—H⋯π(arene) hydrogen bonds. nih.gov

In addition to hydrogen bonding, π–π stacking interactions play a significant role. These can occur between the aromatic benzene rings and the dioxole rings of adjacent molecules. In 1-(1,3-benzodioxol-5-yl)pentan-1-one, centroid-centroid distances of 3.702(3) Å and 3.903(3) Å are observed for these contacts, contributing to crystal stability. chemicalbook.com Similarly, in 2-(2H-1,3-benzodioxol-5-yl)-1,3-benzothiazole, π–π interactions are present with centroid–centroid distances of 3.705(1) Å and 3.752(1) Å. chemical-suppliers.eu In some cases, C—H⋯π interactions mediate the formation of supramolecular structures, such as the zigzag chains observed in crystalline 5-(1,3-dithian-2-yl)-2H-1,3-benzodioxole. nih.gov

Table 2: Examples of Intermolecular Interactions in 1,3-Benzodioxole Derivatives
CompoundInteraction TypeGeometric Parameter (Distance)Supramolecular StructureReference
1-(1,3-Benzodioxol-5-yl)pentan-1-oneC—H⋯O-Chains along c-axis chemicalbook.com
1-(1,3-Benzodioxol-5-yl)pentan-1-oneπ–π stacking3.702(3) Å & 3.903(3) ÅStabilization of chains chemicalbook.com
5-(1,3-Dithian-2-yl)-2H-1,3-benzodioxoleC—H⋯π-Zigzag chains nih.gov
2-(2H-1,3-Benzodioxol-5-yl)-1,3-benzothiazoleπ–π stacking3.705(1) Å & 3.752(1) ÅCrystal packing stabilization chemical-suppliers.eu
1-[(1,3-Benzodioxol-5-yl)methyl]-4-(3-fluorobenzoyl)piperazineC—H⋯O & C—H⋯π-3D framework nih.gov

Comprehensive Spectroscopic Investigations

Spectroscopic methods offer a powerful complement to crystallographic analysis, providing information about molecular structure, dynamics, and electronic properties, often in the solution phase.

Advanced Nuclear Magnetic Resonance (NMR) Studies for Conformational Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for studying the structure and conformational dynamics of molecules in solution. For derivatives of 1,3-benzodioxole, ¹H and ¹³C NMR provide characteristic chemical shifts that confirm the molecular structure. nist.govnih.gov

Beyond simple structure confirmation, NMR can reveal dynamic processes such as restricted bond rotation. chemguide.co.uk In some peptide models based on asymmetric 1,3-benzodioxoles, a bulky tertiary amide linkage at the C-terminus can lead to a twisted conformation. This hindered rotation around the Ph-C=O single bond results in the existence of a pair of slowly interconverting rotational isomers, or atropisomers, which are detectable as distinct sets of signals in the ¹H NMR spectrum. libretexts.org Similarly, the ¹H NMR spectrum of a dimethyl-substituted derivative showed a 1:1 ratio between two exchanging conformations, indicating slow exchange on the NMR timescale with a measured half-life of approximately 0.5 seconds. chemguide.co.uk The presence of these rotameric signals is a direct consequence of a high energy barrier to rotation, often greater than ~15 kcal/mol. chemguide.co.uk

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Select Benzodioxole Derivatives in DMSO-d₆
Compound¹H NMR Signals¹³C NMR SignalsReference
4,7-dimethoxy-5-(propanonyl) benzo[d] nih.govmassbank.eudioxole6.92 (s, 1H, H-6), 6.17 (s, 2H, H-2), 3.91 (s, 3H, OCH₃), 3.81 (s, 3H, OCH₃), 2.91 (q, 2H), 1.05 (t, 3H)199.7 (C=O), 139.9, 139.1, 138.9, 138.0, 124.8, 108.0 (C-6), 102.6 (C-2), 60.2 (OCH₃), 56.3 (OCH₃), 35.7, 8.4 nist.gov
4-ethoxybenzo[d] nih.govmassbank.eudioxol-6-carbaldehyde10.05 (s, 1H, CHO), 7.15 (d, 1H, H-7), 7.04 (d, 1H, H-5), 6.07 (s, 2H, H-2), 2.90 (q, 2H), 1.04 (t, 3H)198.4 (CHO), 148.8, 140.7, 138.2, 131.3, 112.2 (C-5), 101.7 (C-7), 100.2 (C-2), 30.9, 8.3 nist.gov

Mass Spectrometry for Precise Molecular Weight Determination

Mass spectrometry (MS) is a fundamental analytical technique for the precise determination of molecular weight and elemental composition. Electron ionization (EI) mass spectra of 1,3-benzodioxole derivatives typically show a prominent molecular ion peak (M⁺), which confirms the molecular weight. For the parent compound, 1,3-benzodioxole, the molecular ion appears at an m/z of 122. massbank.eu For a derivative such as 2,2-dimethyl-1,3-benzodioxole (B81077), this peak is observed at m/z 150.

The molecular ion can undergo fragmentation, breaking into smaller, charged pieces. These fragment ions provide valuable structural information. For instance, the mass spectrum of 1,3-benzodioxole shows a very strong peak at m/z 121, corresponding to the loss of a single hydrogen atom ([M-H]⁺). massbank.eu The fragmentation of carboxylic acid and ester derivatives often involves cleavage of bonds adjacent to the carbonyl group. libretexts.org

Advanced techniques like Laser Desorption Ionization Mass Spectrometry (LDI-MS) have been combined with X-ray crystallography (the CS-LDI-MS method) to analyze 1,3-benzodioxole derivatives. This allows for the direct mass analysis of a guest molecule after its structure has been determined by crystallography, providing a powerful link between solid-state structure and mass-based identification. nih.gov

Table 4: Molecular Weight Data for 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid and Related Derivatives
Compound NameMolecular FormulaMolecular Weight ( g/mol )Monoisotopic Mass (Da)Reference
2,2-Dimethyl-1,3-dioxolane-4-carboxylic acidC₆H₁₀O₄146.14- chemical-suppliers.eu
Methyl (R)-(+)-2,2-dimethyl-1,3-dioxolane-4-carboxylateC₇H₁₂O₄160.17160.07355886 nih.govguidechem.com
1,3-Benzodioxole-5-carboxylic acid, methyl esterC₉H₈O₄180.1574- nist.gov
2,2-Dimethyl-1,3-benzodioxoleC₉H₁₀O₂150.177- chemicalbook.com

Optical Spectroscopy including Fluorescence and Circular Dichroism (CD) Analysis

Optical spectroscopy probes the electronic transitions within a molecule and is highly sensitive to its structure and environment. For certain 1,3-benzodioxole derivatives, these techniques reveal unique photophysical properties and provide insight into stereochemistry.

Some 5-acylamide derivatives of 1,3-benzodioxole are known to exhibit visible fluorescence under UV light. libretexts.org For example, a β-peptide model constructed from an asymmetric 1,3-benzodioxole was found to emit strong fluorescence with an excitation maximum (Ex.max) at 340 nm and an emission maximum (Em.max) at 424 nm. libretexts.org This fluorescence was attributed to a rigid, coplanar conformation stabilized by intramolecular hydrogen bonds. A new class of fluorescent dyes based on the 1,3-benzodioxole scaffold has been reported, characterized by large Stokes shifts and a strong dependence of their fluorescence lifetime on solvent polarity. nist.gov The fluorescence excitation spectrum of the parent 1,3-benzodioxole has also been studied in detail. guidechem.com

Circular Dichroism (CD) spectroscopy is a powerful chiroptical method for determining the absolute configuration of chiral molecules. massbank.eu This technique measures the differential absorption of left- and right-circularly polarized light by a chiral chromophore. The indole and 1,2-methylenedioxybenzene (1,3-benzodioxole) moieties are strong chromophores. In a study of a chiral spiro[1,3-benzodioxole-methanocyclooct[b]indole], enantiomers were separated by chiral HPLC and their absolute configurations were determined by analyzing their CD spectra. massbank.eu

Table 5: Photophysical and Chiroptical Data for Select 1,3-Benzodioxole Derivatives
Compound Type / MethodKey FindingSpectroscopic DataReference
β-peptide model with 1,3-benzodioxoleStrong fluorescence due to rigid conformationEx.max = 340 nm; Em.max = 424 nm libretexts.org
1,3-Benzodioxole-based dyesLarge Stokes shifts, solvent-dependent lifetime- nist.gov
Chiral spiro[1,3-benzodioxole...]Determination of absolute configurationAnalysis of CD spectra massbank.eu

Conformational Analysis of the 2,2-Dimethyl-1,3-Dioxaindane Ring System

The conformational landscape of the 2,2-dimethyl-1,3-dioxaindane ring system, also known as 2,2-dimethyl-1,3-benzodioxole, is fundamentally dictated by the fusion of a five-membered 1,3-dioxolane ring to a rigid benzene ring. This structural arrangement significantly restricts the conformational freedom typically observed in isolated 1,3-dioxolane rings, leading to a largely planar and rigid molecular framework.

The inherent flexibility of a standalone 1,3-dioxolane ring allows for a continuous interconversion between various envelope (C*) and twist (T) conformations through a process of pseudorotation. However, the fusion of this ring to the aromatic benzene nucleus in the 2,2-dimethyl-1,3-dioxaindane structure imposes significant constraints. The C4-C5 bond, being part of the aromatic ring, anchors two of the five atoms of the dioxolane ring into a fixed, planar geometry.

Crystallographic evidence from closely related structures, such as 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate, reveals that the fused ring system is nearly coplanar researchgate.net. In this particular crystal structure, the dihedral angle between the two fused rings is a mere 3.02 (8)° researchgate.net. The atoms of the five-membered ring (C4, O3, O4, C5, and C6) are essentially coplanar, as evidenced by the minimal torsion angles observed researchgate.net. For instance, the torsion angle of O3—C4—C5—O4 is reported to be -1.11 (17)° researchgate.net. This near-planarity suggests that any puckering of the dioxolane ring is significantly suppressed.

Theoretical studies employing quantum chemical calculations on 1,3-benzodioxole derivatives further support the notion of a predominantly planar conformation. These computational models are instrumental in determining the relationship between molecular structure and energy. While a perfectly planar conformation would be associated with some degree of angle strain, the energy barrier to any slight puckering is expected to be very low.

The conformational rigidity of the 2,2-dimethyl-1,3-dioxaindane ring system has implications for its spectroscopic characteristics. In ¹H NMR spectroscopy, the protons on the benzene ring and the methyl groups will exhibit chemical shifts consistent with a fixed, planar environment. The absence of significant conformational averaging at room temperature simplifies the interpretation of the NMR spectra.

Below are interactive data tables summarizing key conformational features based on available experimental and theoretical data for analogous systems.

Table 1: Selected Torsion Angles in a 2,2-Dimethyl-1,3-Benzodioxole Derivative

AtomsTorsion Angle (°)
O3—C4—C5—C6-179.39 (14)
C3—C4—C5—O4177.83 (13)
C3—C4—C5—C6-0.5 (2)
O3—C4—C5—O4-1.11 (17)
Data derived from the crystal structure of 2,2-dimethyl-1,3-benzodioxol-4-yl N-methylcarbamate. researchgate.net

Table 2: Comparison of Conformational Energies in 1,3-Dioxane (B1201747) Systems

ConformerEnergy Difference (kcal/mol)
Chair (Equatorial)0 (Reference)
Chair (Axial)Variable (Substituent Dependent)
2,5-TwistGenerally higher in energy
1,4-TwistHigher in energy than 2,5-Twist
This table provides a general comparison for 1,3-dioxane systems and is included for contextual understanding of conformational preferences in related heterocyclic systems. The fused nature of the 2,2-dimethyl-1,3-dioxaindane ring system precludes such distinct conformational isomers.

Theoretical and Computational Studies of 2,2 Dimethyl 1,3 Dioxaindane 4 Carboxylic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide insights into electron distribution and orbital energies, which in turn dictate the molecule's reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A smaller HOMO-LUMO gap suggests that the molecule requires less energy to be excited, indicating higher reactivity. researchgate.net For 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid, the HOMO is expected to be localized over the electron-rich aromatic ring and the oxygen atoms of the carboxyl and dioxolane groups. The LUMO is likely centered on the carboxylic acid group and the aromatic ring, which can accept electron density. The precise energies and spatial distributions of these orbitals can be calculated using methods like Density Functional Theory (DFT). These calculations help in predicting how the molecule will interact with other reagents. For instance, an electrophilic attack would be predicted to occur at the sites where the HOMO density is highest, while a nucleophilic attack would target areas with high LUMO density.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

Parameter Energy (eV) Description
EHOMO -6.5 Energy of the Highest Occupied Molecular Orbital; related to ionization potential and nucleophilicity.
ELUMO -1.2 Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity and electrophilicity.

Note: These values are illustrative and would need to be determined by specific quantum chemical calculations.

An Electrostatic Potential (ESP) or Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. wuxiapptec.comresearchgate.net It is calculated by determining the interaction energy of a positive point charge with the molecule's nuclei and electrons at various points on the electron density surface. wuxiapptec.com These maps are color-coded to indicate different regions of electrostatic potential. researchgate.net

Red regions indicate negative electrostatic potential, signifying electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs on heteroatoms like oxygen. wuxiapptec.comresearchgate.net

Blue regions denote positive electrostatic potential, highlighting electron-deficient areas that are prone to nucleophilic attack. These are typically found around acidic hydrogen atoms. wuxiapptec.comresearchgate.net

Green and yellow regions represent areas of intermediate or near-zero potential. rsc.org

For this compound, the ESP map would show a significant negative potential (red) around the carbonyl oxygen and the ether-like oxygens of the dioxolane ring. A strong positive potential (blue) would be located on the acidic hydrogen of the carboxylic acid group, correlating with its pKa value. wuxiapptec.com This visualization is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for identifying the most likely sites for chemical reactions. mdpi.com

Molecular Dynamics Simulations to Explore Conformational Space

While quantum mechanics is excellent for static electronic properties, molecular dynamics (MD) simulations are used to study the movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations can explore its conformational space to identify the most stable arrangements (conformers) and the energy barriers between them. nih.govsemanticscholar.org

The five-membered dioxolane ring fused to the indane system has a certain degree of flexibility. Furthermore, the carboxylic acid group can rotate around its single bond to the aromatic ring. MD simulations, often employing classical force fields, can model these motions in different environments, such as in the gas phase or in various solvents. nih.govresearchgate.net These simulations reveal the preferred orientations of the functional groups and how solvent molecules might influence the conformational equilibrium. For example, in a polar solvent, conformations that maximize the exposure of the polar carboxylic acid group to the solvent may be favored. researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Raman spectra. chemrxiv.orgresearchgate.net These predictions are often performed using DFT methods.

By calculating the magnetic shielding around each nucleus, one can predict the ¹H and ¹³C NMR chemical shifts. chemicalbook.com Similarly, by calculating the second derivatives of the energy with respect to atomic displacements, vibrational frequencies corresponding to IR and Raman spectra can be determined. chemrxiv.org

Comparing these computationally predicted spectra with experimentally measured spectra serves as a powerful validation for both the computational model and the experimental structure determination. chemrxiv.org Discrepancies can point to specific structural features or intermolecular interactions, such as hydrogen bonding, that were not fully accounted for in the computational model. For this compound, calculations could confirm the assignment of peaks in its experimental NMR and IR spectra.

Table 2: Illustrative Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts (ppm)

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
Carboxylic (C=O) 172.5 171.8
Aromatic (quaternary) 148.1 147.5
Aromatic (CH) 125.3 124.9
Dioxolane (C(CH₃)₂) 110.2 109.7
Dioxolane (CH) 78.4 77.9

Note: These are representative values. Actual data would result from specific DFT calculations and experimental measurements.

Quantitative Structure-Activity Relationship (QSAR) Modeling for the 1,3-Benzodioxole (B145889) Scaffold (non-biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of compounds with a specific activity or property. nih.govmdpi.com While often used for biological activity, QSAR can also be applied to predict non-biological properties like solubility, toxicity, or other physicochemical characteristics. mdpi.comnih.gov

For the 1,3-benzodioxole scaffold, which is the core of this compound, a QSAR model could be developed by compiling a dataset of related compounds with known experimental values for a particular non-biological endpoint. nih.gov Molecular descriptors—numerical values that encode different aspects of a molecule's structure (e.g., topological, electronic, steric)—are calculated for each compound. mdpi.comresearchgate.net Machine learning or statistical methods are then used to build a mathematical equation linking these descriptors to the observed activity. mdpi.com Such a model could then be used to predict the properties of new, unsynthesized derivatives of the 1,3-benzodioxole scaffold, guiding the design of compounds with desired characteristics.

Mechanistic Computational Investigations of Key Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. researchgate.net By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the activation energies required for a reaction to proceed.

For this compound, one could computationally investigate key reactions such as the esterification of the carboxylic acid, electrophilic substitution on the aromatic ring, or the opening of the dioxolane ring under certain conditions. Using DFT calculations, the geometries of reactants, products, and transition states can be optimized, and the energy barriers can be calculated. This provides a detailed, step-by-step understanding of the reaction pathway, which can help in optimizing reaction conditions or predicting the outcome of new reactions. researchgate.net

Applications in Chemical Science and Technology

Utilization in Chiral Derivatizing Reagent Development

Chiral derivatizing agents are enantiomerically pure compounds that react with a mixture of enantiomers to form diastereomers. wikipedia.org These diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy or chromatography. rsc.org This allows for the determination of the enantiomeric purity of the original mixture.

The determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a drug can have vastly different biological activities. elte.hulibretexts.orgnih.govresearchgate.netrasayanjournal.co.in A chiral carboxylic acid, if available in enantiomerically pure form, could potentially be used as a chiral derivatizing agent. It would be reacted with a chiral alcohol or amine to form diastereomeric esters or amides, respectively. The resulting diastereomers could then be analyzed to determine the enantiomeric composition of the alcohol or amine. There is no evidence in the literature to suggest that 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid has been used for this purpose.

Assigning the absolute configuration (the R/S designation) of a chiral center is a fundamental aspect of stereochemistry. libretexts.orgnih.govnih.govfrontiersin.orgschrodinger.com Chiral derivatizing agents play a role in this by creating diastereomers whose relative stereochemistry can be determined, often by NMR spectroscopy. This information can then be used to deduce the absolute configuration of the original molecule. For a compound like this compound to be used in this context, it would need to be resolved into its individual enantiomers and then reacted with the compound of unknown stereochemistry. No such application of this compound has been documented.

Contributions to Materials Science and Related Fields

Materials science is an interdisciplinary field that involves the discovery and design of new materials. wikipedia.orgktu.ltidu.ac.idrochester.eduyoutube.com Organic molecules with rigid structures and functional groups can be incorporated into polymers or other materials to influence their properties. For instance, they can be used to create materials with specific optical, electronic, or mechanical characteristics. While the rigid indane backbone of this compound might suggest potential applications in this area, there is currently no research to support its use in materials science.

Optical and Electrical Properties of Benzodioxole Derivatives

The fused aromatic and dioxole ring system imparts distinct electronic characteristics to benzodioxole derivatives, making them a subject of interest in the field of optical materials. Research has demonstrated that these compounds can form the core of fluorescent dyes and materials with nonlinear optical (NLO) properties. rsc.orgresearchgate.net

Derivatives of 1,3-benzodioxole (B145889) have been investigated for their photophysical properties. researchgate.net A class of fluorescent dyes based on a rsc.orgnih.gov-dioxolo[4,5-f]benzodioxole core exhibits notable characteristics such as large Stokes shifts, high stability towards photobleaching, and long fluorescence lifetimes. thieme-connect.com These properties are highly desirable for applications in optical sensing and bio-imaging. thieme-connect.com The absorption for these dyes ranges from 403–520 nm with an emission range of 495–665 nm. thieme-connect.com

Furthermore, theoretical studies using quantum chemical calculations have been employed to understand the relationship between the molecular structure of 1,3-benzodioxole derivatives and their electronic properties. researchgate.net Chalcones incorporating the 1,3-benzodioxole moiety have been shown to possess strong NLO properties. rsc.org Theoretical DFT studies on these molecules provide valuable information on their electronic structure, polarizability, and reactivity. rsc.orgnih.gov The strategic inclusion of electron donor and acceptor groups within the molecular structure can enhance these NLO properties. nih.gov

Below is a table summarizing key photophysical data for a representative benzodioxole-based fluorescent dye.

PropertyValue
Absorption Range 403–520 nm
Emission Range 495–665 nm
Key Features Large Stokes Shift, High Photostability

This data is representative of the rsc.orgnih.gov-dioxolo[4,5-f]benzodioxole class of dyes. thieme-connect.com

Precursors for Specialty Polymers (excluding physical properties)

Benzodioxole derivatives serve as precursors for the synthesis of specialty polymers, including block copolymers. A closely related compound class, benzodioxinones, which can be generated from derivatives like this compound, are key intermediates in this process. nih.gov These benzodioxinones are precursors to highly reactive ketenes, which are generated through thermolysis or photolysis. nih.govresearchgate.net

The in-situ generated ketenes can react with nucleophilic compounds, such as hydroxy-terminated polymers, to form new ester linkages. nih.gov This methodology has been successfully used in photoinduced acylation to create block copolymers. nih.govresearchgate.net For instance, a photosensitive monotelechelic polymer functionalized with a 2,2-diphenyl-benzodioxinone moiety was reacted with hydroxy-terminated poly(epsilon caprolactone) under UV light to achieve the formation of a block copolymer. nih.gov This demonstrates the role of the benzodioxole derivative as a latent reactive species for controlled polymer synthesis.

In a different application, the parent compound 1,3-benzodioxole has been identified as a potential hydrogen donor in camphorquinone-based systems used for initiating the photopolymerization of dental composite resins. chemicalbook.com

Role in the Development of Advanced Organic Synthesis Methodologies

The 1,3-benzodioxole scaffold is a fundamental building block in organic synthesis, valued for its presence in numerous natural products and biologically active molecules. worldresearchersassociations.comchemicalbook.com Consequently, derivatives such as this compound are pivotal intermediates in the construction of complex molecular architectures. Their utility is prominently featured in modern cross-coupling reactions and multi-step synthetic sequences. chemicalbook.comnih.gov

A significant application of benzodioxole derivatives is in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling. worldresearchersassociations.comresearchgate.net This reaction is a powerful tool for forming carbon-carbon bonds. Research has detailed the successful use of brominated 1,3-benzodioxole derivatives as substrates in Suzuki-Miyaura coupling with a wide array of aryl boronic acids. worldresearchersassociations.comresearchgate.net The optimization of this methodology, including the choice of palladium catalyst, ligand, and base, has enabled the synthesis of a diverse library of new heterocyclic compounds in good to excellent yields. worldresearchersassociations.comresearchgate.net

The benzodioxole moiety also plays a role in the development of synthetic routes to important pharmaceutical agents. For example, derivatives have been used as key intermediates in the synthesis of novel cyclooxygenase (COX) inhibitors and potent auxin receptor agonists. nih.govfrontiersin.org Additionally, modern synthetic techniques like continuous flow chemistry have been applied to reactions involving the 1,3-benzodioxole core, such as Friedel–Crafts acylation, to improve efficiency and scalability. mdpi.com The stability of the benzodioxole ring under various reaction conditions makes it a reliable component in multi-step total synthesis. researchgate.net

Future Research Directions and Challenges in 2,2 Dimethyl 1,3 Dioxaindane 4 Carboxylic Acid Research

Exploration of Unconventional Synthetic Pathways

The synthesis of the 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid core presents a significant, yet intriguing, challenge. Conventional methods for creating similar 1,3-dioxane (B1201747) structures often involve the acid-catalyzed reaction of a 1,3-diol with a ketone. For the target molecule, this would necessitate a substituted catechol or a related precursor that could form the bicyclic indane system.

Future research could explore unconventional pathways such as:

Domino Reactions: Designing a multi-step one-pot reaction sequence starting from more accessible materials could provide an elegant and efficient route. This might involve an initial aromatic substitution followed by an intramolecular cyclization to form the dioxaindane core.

Photochemical Synthesis: The use of light-mediated reactions could offer novel ways to construct the heterocyclic ring, potentially leading to higher yields and stereoselectivity under mild conditions.

Biocatalysis: Employing enzymes to catalyze the key ring-forming step could provide a highly specific and environmentally friendly synthetic route, a significant advancement over traditional chemical methods.

A major challenge will be controlling the regioselectivity of the carboxylic acid group placement on the aromatic ring and preventing side reactions.

Potential Synthetic PrecursorReaction TypeAnticipated Challenges
Substituted Catechol and Acetone (B3395972)AcetalizationRing strain, low yields
Ortho-hydroxy-cinnamic acid derivativeIntramolecular CyclizationStereocontrol, catalyst selection
Genetically engineered microorganismsBiotransformationEnzyme discovery and optimization

Investigation of Novel Reactivity Patterns and Unprecedented Transformations

The unique bicyclic and strained structure of the 1,3-dioxaindane core is expected to impart novel reactivity. The fusion of the dioxane ring to the indane system could lead to unexpected electronic and steric effects, influencing the reactivity of both the heterocyclic and aromatic portions of the molecule.

Key areas for future investigation include:

Ring-Opening Reactions: Studying the stability of the dioxaindane ring under various conditions (acidic, basic, reductive, oxidative) could reveal novel ring-opening transformations, providing access to new functionalized indane derivatives.

Reactivity of the Acetal (B89532) Group: The 2,2-dimethyl group provides steric hindrance, which may lead to unusual reactivity at the acetal carbon compared to less substituted analogs.

Functionalization of the Aromatic Ring: Exploring electrophilic and nucleophilic aromatic substitution reactions will be crucial to understand how the dioxaindane moiety influences the reactivity and orientation of incoming groups.

Unprecedented transformations could arise from the interplay between the carboxylic acid group and the dioxaindane system, potentially enabling novel intramolecular catalytic cycles or rearrangements.

Development of Advanced Analytical Techniques for Characterization

The unambiguous characterization of this compound and its potential derivatives will require a suite of advanced analytical techniques.

Analytical TechniquePurposePotential Challenges
2D NMR Spectroscopy (COSY, HSQC, HMBC)Elucidate the precise connectivity and spatial relationships of atoms.Signal overlap due to complex structure.
X-ray CrystallographyDetermine the exact three-dimensional structure and stereochemistry.Growing suitable single crystals may be difficult.
High-Resolution Mass Spectrometry (HRMS)Confirm the elemental composition with high accuracy.Potential for in-source fragmentation complicating analysis.
Chiral ChromatographySeparate and quantify potential enantiomers if a stereocenter is present or introduced.Finding a suitable chiral stationary phase.

Future work should focus on developing standardized analytical protocols for this new class of compounds. This includes establishing fragmentation patterns in mass spectrometry and characteristic chemical shifts in NMR to facilitate the identification of related structures in complex mixtures.

Emerging Applications in Green Chemistry and Sustainable Synthesis

The 1,3-dioxolane and 1,3-dioxane moieties are often derived from bio-renewable sources like glycerol, making them attractive building blocks in green chemistry. rsc.org Future research into this compound could focus on its potential as a sustainable chemical.

Potential green chemistry applications include:

Bio-based Solvents: If the compound can be synthesized from renewable feedstocks, its physical properties could be evaluated for use as a novel, biodegradable solvent.

Renewable Polymer Precursors: The carboxylic acid functionality provides a handle for polymerization. Materials derived from this monomer could exhibit unique thermal and mechanical properties.

Catalyst Scaffolds: The rigid bicyclic structure could serve as a scaffold for developing new ligands for asymmetric catalysis, a cornerstone of sustainable synthesis.

The primary challenge in this area will be the development of an economically viable and environmentally benign synthesis route from renewable starting materials.

Design of New Functional Materials incorporating the 1,3-Dioxaindane Core

The rigid and well-defined structure of the 1,3-dioxaindane core makes it an excellent candidate for incorporation into advanced functional materials.

Future design and research could target:

Liquid Crystals: Modification of the carboxylic acid group to include long alkyl chains or other mesogenic groups could lead to the formation of novel liquid crystalline materials with unique phase behaviors.

Organic Electronics: The aromatic core could be functionalized to create derivatives with interesting photophysical or electronic properties, making them suitable for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Microporous Polymers: The inherent rigidity of the monomer could be exploited to synthesize polymers with high internal surface areas (microporosity), which could be used for gas storage or separation.

The synthesis and processing of these materials will present significant challenges, requiring careful molecular design and the development of new polymerization and fabrication techniques.

Q & A

How can researchers optimize the synthesis of 2,2-dimethyl-1,3-dioxaindane-4-carboxylic acid to improve yield and purity?

Methodological Answer:

  • Coupling Reagents: Use carbodiimide-based reagents like EDCI with HOBt to activate the carboxylic acid for amide bond formation, minimizing side reactions .
  • Purification: Employ gradient elution via silica gel column chromatography (e.g., hexane/ethyl acetate) to separate stereoisomers or byproducts .
  • Protection/Deprotection: Apply Boc protection for sensitive functional groups, followed by TFA-mediated deprotection under controlled conditions to prevent degradation .

What analytical approaches are recommended to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • 2D NMR Spectroscopy: Use COSY, HSQC, and HMBC to assign proton-carbon correlations and confirm ring fusion or substituent positions.
  • High-Resolution Mass Spectrometry (HR-MS): Validate molecular formulas and detect unexpected adducts or impurities .
  • X-ray Crystallography: Resolve absolute configuration for chiral centers, critical for structure-activity relationship (SAR) studies.

How should one design experiments to assess metabolic stability in hepatic microsomal assays?

Methodological Answer:

  • Incubation Conditions: Use pooled human liver microsomes with NADPH regeneration systems at physiological pH (7.4) and 37°C.
  • Quantification: Monitor parent compound depletion via LC-MS/MS at timed intervals (0, 15, 30, 60 min).
  • Controls: Include positive controls (e.g., verapamil) and negative controls (no NADPH) to validate assay integrity.

What strategies mitigate ring-opening side reactions during functionalization?

Methodological Answer:

  • Mild Reaction Conditions: Avoid strong acids/bases; use aprotic solvents (e.g., DCM) and low temperatures (0–5°C) .
  • Protecting Groups: Introduce tert-butoxycarbonyl (Boc) or benzyl groups to stabilize reactive sites during derivatization .
  • Real-Time Monitoring: Use TLC or in situ FTIR to detect early signs of ring degradation.

How can contradictory bioactivity data between in vitro and in vivo studies be systematically analyzed?

Methodological Answer:

  • Bioavailability Assessment: Measure plasma protein binding, logP, and permeability (e.g., Caco-2 assays) to identify absorption limitations.
  • Metabolite Screening: Use LC-HRMS to identify active/inactive metabolites that may explain efficacy gaps.
  • Model Relevance: Cross-validate results in multiple disease models (e.g., murine vs. humanized systems) to address species-specific responses.

What computational methods aid in predicting physicochemical properties of derivatives?

Methodological Answer:

  • Molecular Dynamics (MD): Simulate solvation free energy and logP using software like Schrödinger or Gaussian.
  • Density Functional Theory (DFT): Calculate frontier molecular orbitals to predict reactivity and stability .
  • QSAR Modeling: Train models on existing datasets (e.g., ChEMBL) to forecast bioactivity or toxicity profiles.

Which coupling reagents are most effective for synthesizing amide derivatives without racemization?

Methodological Answer:

  • Carbodiimides: EDCI or DCC with HOBt or HOAt suppress racemization during amide bond formation .
  • Uronium Salts: HATU or TBTU in DMF offer high efficiency for sterically hindered substrates.
  • Low-Temperature Coupling: Perform reactions at 0–4°C to minimize epimerization.

How to design a stability-indicating HPLC method for this compound under accelerated degradation?

Methodological Answer:

  • Stress Testing: Expose the compound to heat (40–60°C), UV light, and acidic/alkaline conditions (pH 1–13) to force degradation.
  • Column Selection: Use a C18 column with mobile phases (e.g., 0.1% TFA in water/acetonitrile) to resolve degradation products.
  • Validation: Assess specificity, linearity (R² > 0.995), and precision (%RSD < 2%) per ICH guidelines.

What are critical considerations for selecting protecting groups during multi-step synthesis?

Methodological Answer:

  • Orthogonality: Use Boc for amines and benzyl esters for carboxylic acids to enable sequential deprotection .
  • Compatibility: Ensure protecting groups are stable under subsequent reaction conditions (e.g., hydrogenolysis for benzyl removal).
  • Efficiency: Prioritize groups with mild deprotection methods (e.g., TFA for Boc) to preserve the core structure .

How to address discrepancies in logP values from experimental vs. computational methods?

Methodological Answer:

  • Experimental Validation: Use shake-flask (aqueous/organic phase partitioning) or HPLC-derived logP (e.g., C18 retention time correlation).
  • Computational Refinement: Apply consensus models (e.g., XLOGP3, AlogPS) and adjust for ionization states using pKa predictions.
  • Error Analysis: Compare with structurally analogous compounds (e.g., dioxolane esters) to identify systematic biases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.